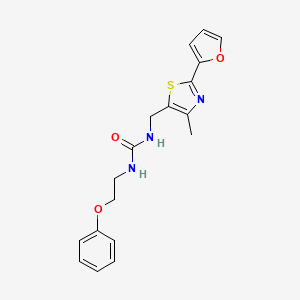

1-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)-3-(2-phenoxyethyl)urea

Description

1-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)-3-(2-phenoxyethyl)urea is a heterocyclic urea derivative featuring a thiazole core substituted with a furan moiety and a phenoxyethyl group. Its structure combines a urea linkage (-NH-C(=O)-NH-) with a 4-methylthiazole ring (positioned at C5), a furan-2-yl group (at C2 of the thiazole), and a 2-phenoxyethyl side chain.

Properties

IUPAC Name |

1-[[2-(furan-2-yl)-4-methyl-1,3-thiazol-5-yl]methyl]-3-(2-phenoxyethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3S/c1-13-16(25-17(21-13)15-8-5-10-24-15)12-20-18(22)19-9-11-23-14-6-3-2-4-7-14/h2-8,10H,9,11-12H2,1H3,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFCHEFHFGYVRPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CO2)CNC(=O)NCCOC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)-3-(2-phenoxyethyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with an α-haloketone under acidic conditions.

Attachment of the Furan Ring: The furan ring is introduced through a Friedel-Crafts acylation reaction, where a furan derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.

Formation of the Urea Moiety: The final step involves the reaction of the intermediate compound with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)-3-(2-phenoxyethyl)urea undergoes various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones under mild oxidative conditions.

Reduction: The thiazole ring can be reduced to form dihydrothiazoles using reducing agents like sodium borohydride.

Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of furanones.

Reduction: Formation of dihydrothiazoles.

Substitution: Formation of substituted phenoxyethyl derivatives.

Scientific Research Applications

1-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)-3-(2-phenoxyethyl)urea has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)-3-(2-phenoxyethyl)urea is largely dependent on its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Thiazole-Urea Derivatives with Furan Substituents

- Compound 11a (1-(2-(3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-methylthiazol-5-yl)-3-phenylurea): Shares the thiazole-urea backbone and furan substituents but incorporates a dihydro-pyrazole ring instead of a phenoxyethyl group. The additional phenylurea moiety may influence solubility and binding affinity compared to the target compound .

Urea-Linked Heterocycles with Phenoxyethyl Groups

- Compound from (1-[3-[4-(m-Chlorophenyl)-1-piperazinyl]propyl]-3-ethyl-4-(2-phenoxyethyl)-2-1,2,4-triazolin-5-one): Features a phenoxyethyl group and urea-like triazolinone core but lacks thiazole/furan components. The chlorophenyl and piperazine substituents suggest divergent pharmacokinetic profiles .

- Compound from (1-(2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-methoxyphenyl)urea): Replaces the thiazole with an oxadiazole ring and introduces a methoxyphenyl group. The oxadiazole’s electron-withdrawing nature may reduce basicity compared to the thiazole in the target compound .

Crystallographic and Conformational Analysis

- Compounds 4 and 5 (): Exhibit triclinic (P̄1) symmetry with two independent molecules per asymmetric unit. Planar conformations dominate, except for one fluorophenyl group oriented perpendicularly. The target compound may display similar packing but adjusted for bulkier phenoxyethyl vs. halogen substituents .

- SHELX Software (): Widely used for small-molecule crystallography, including urea derivatives. Refinement parameters (e.g., R-factors) for the target compound would require comparable resolution data .

Biological Activity

1-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)-3-(2-phenoxyethyl)urea, identified by CAS number 1421452-89-2, is a compound of significant interest due to its potential biological activities. The unique structural features of this compound, which combine a furan ring, a thiazole moiety, and a urea linkage, suggest various applications in medicinal chemistry, particularly in antimicrobial and anticancer research.

The molecular formula of this compound is with a molecular weight of 357.4 g/mol. Its structure allows for various chemical interactions that are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 357.4 g/mol |

| CAS Number | 1421452-89-2 |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, derivatives with similar structural motifs have shown effectiveness against various pathogens such as Escherichia coli and Staphylococcus aureus. In particular, the compound has demonstrated significant inhibition zones in susceptibility tests against these bacteria, indicating its broad-spectrum antimicrobial activity .

Table 1: Antimicrobial Activity Against Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 25 µg/mL |

| Salmonella typhi | 75 µg/mL |

| Bacillus subtilis | No activity |

Anticancer Activity

The anticancer properties of related thiazole and urea derivatives have been extensively studied. For example, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation across various cell lines, including breast and prostate cancer cells. The mechanism often involves the modulation of key signaling pathways associated with cell growth and apoptosis .

Table 2: Anticancer Activity Against Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 15.1 |

| PC-3 (Prostate) | 28.7 |

| A549 (Lung) | 21.5 |

The proposed mechanism of action for this compound involves its interaction with specific enzymes or receptors that play critical roles in cellular processes. The binding affinity to these targets can lead to the modulation of enzymatic activity or signal transduction pathways, ultimately affecting cell proliferation and survival.

Case Studies

- Antimicrobial Efficacy : A study conducted on the efficacy of this compound against E. coli and S. aureus demonstrated that it inhibited bacterial growth effectively at low concentrations, supporting its potential use as an antimicrobial agent in clinical settings .

- Anticancer Research : Another investigation into the anticancer properties revealed that derivatives of this compound exhibited selective cytotoxicity against several cancer cell lines while sparing normal cells, indicating a favorable therapeutic index .

Q & A

Q. What are the key steps in synthesizing 1-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)-3-(2-phenoxyethyl)urea, and what reagents are typically employed?

The synthesis involves multi-step organic reactions, often starting with cyclization to form the thiazole core. For example:

- Cyclization : Formation of the thiazole ring using precursors like furan-2-carboxaldehyde and thiourea derivatives under dehydrating conditions (e.g., phosphorus oxychloride) .

- Alkylation : Introduction of the methyl group at the 4-position of the thiazole ring using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .

- Urea formation : Coupling the thiazole intermediate with 2-phenoxyethyl isocyanate under anhydrous conditions (e.g., DMF as solvent) . Reagent optimization (e.g., solvent polarity, temperature) is critical for yield and purity .

Q. How can structural analogs of this compound be designed to study substituent effects on biological activity?

Structural modifications often focus on:

- Heterocyclic replacements : Substituting the furan ring with thiophene or phenyl groups to alter electronic properties and steric bulk .

- Side-chain variations : Replacing the 2-phenoxyethyl group with alkyl or arylurea derivatives to modulate hydrophobicity and target affinity . Computational tools (e.g., molecular docking) can predict binding interactions before synthesis .

Q. What analytical techniques are recommended for characterizing this compound’s purity and structure?

Standard methods include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and urea linkage integrity .

- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .

- HPLC : For purity assessment using reverse-phase C18 columns and UV detection .

Advanced Research Questions

Q. How can contradictions in biological activity data between structurally similar compounds be resolved?

Contradictions often arise from variations in assay conditions or target selectivity. Strategies include:

- Comparative bioassays : Testing analogs under identical conditions (e.g., enzyme inhibition assays with standardized substrate concentrations) .

- Structural analysis : X-ray crystallography or cryo-EM to resolve binding modes of active vs. inactive analogs .

- Computational modeling : MD simulations to assess dynamic interactions between substituents and binding pockets .

Q. What experimental designs are suitable for evaluating the compound’s stability under physiological conditions?

- pH-dependent degradation studies : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC at 37°C .

- Metabolic stability assays : Use liver microsomes or hepatocyte models to identify metabolic hotspots (e.g., furan ring oxidation) .

- Forced degradation : Expose to heat, light, or oxidizing agents (e.g., H₂O₂) to identify degradation products .

Q. How can structure-activity relationship (SAR) studies be optimized for this compound’s urea moiety?

- Isosteric replacements : Replace the urea group with thiourea or sulfonamide to assess hydrogen-bonding requirements .

- Conformational analysis : Use NOESY NMR to study rotational flexibility of the urea linkage and its impact on target binding .

- Fragment-based screening : Test truncated analogs (e.g., without the phenoxyethyl group) to isolate pharmacophore contributions .

Q. What methodologies are recommended for studying the compound’s environmental fate and ecotoxicology?

- Biodegradation assays : Use OECD 301 protocols to assess microbial degradation in aqueous systems .

- Toxicity profiling : Daphnia magna or zebrafish embryo models to evaluate acute/chronic toxicity .

- Computational QSAR models : Predict bioaccumulation potential and persistence using EPI Suite or ECOSAR .

Methodological Tables

Table 1: Common Reagents in Synthesis

Table 2: Key Biological Assays

| Assay Type | Protocol Summary | Target Relevance | Source |

|---|---|---|---|

| Enzyme inhibition | IC₅₀ determination via fluorogenic substrates | Kinase/phosphatase targets | |

| Cytotoxicity | MTT assay in HEK-293 or HepG2 cells | Preliminary safety profiling | |

| Metabolic stability | Liver microsome incubation, LC-MS analysis | In vitro half-life prediction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.